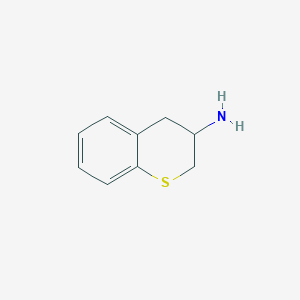

硫代色满-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiochroman-3-ylamine is a chemical compound with the molecular weight of 201.72 . It is typically found in the form of a white solid .

Synthesis Analysis

The synthesis of thiochroman-3-ylamine and its derivatives has been a subject of research for many years . Classical methods for the synthesis of the thiochromone system, which is not found in living organisms, involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis

The molecular structure of Thiochroman-3-ylamine is characterized by a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 distinguishes it from chromone .Chemical Reactions Analysis

Thiochroman-3-ylamine and its derivatives have been found to exhibit various types of reactivity . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Physical And Chemical Properties Analysis

Thiochroman-3-ylamine is a white solid . It has a molecular weight of 201.72 .科学研究应用

Medicinal Chemistry: Antileishmanial Agents

Thiochroman derivatives, including Thiochroman-3-ylamine, have been explored for their potential as antileishmanial agents. These compounds have shown promising biological activities due to their structural relationship with chromones, which are known as privileged scaffolds in medicinal chemistry . Specifically, thiochroman derivatives bearing a vinyl sulfone moiety have demonstrated high antileishmanial activity and low cytotoxicity, making them potential candidates for treating cutaneous leishmaniasis .

Materials Science: Functional Group Introduction

In materials science, Thiochroman-3-ylamine can be used to introduce functional groups onto thiochromanones. This method offers new opportunities for studying the biological activities of these sulfur-containing heterocycles and their further applications in materials science . The ability to add diverse functional groups makes Thiochroman-3-ylamine a valuable tool for creating novel materials with specific properties.

Environmental Science: Spectroscopy Techniques

Thiochroman-3-ylamine and its derivatives can be analyzed using various spectroscopy techniques to identify their structures and potential environmental applications. Spectroscopy, including UV-Visible, IR, X-ray, NMR, and atomic absorption spectroscopy, is crucial for the qualitative analysis and quantitative detection of pollutants . These techniques can help in understanding the environmental impact of Thiochroman-3-ylamine and its role in bioremediation processes.

Analytical Chemistry: Chemical Identification

In analytical chemistry, Thiochroman-3-ylamine is used to confirm the identity and purity of chemical compounds. It is provided to researchers as part of a collection of unique chemicals, although analytical data is not collected for this product by suppliers . Its role in the identification process is vital for ensuring the integrity of chemical analyses and research.

Pharmacology: Drug Development

Thiochroman-3-ylamine plays a role in pharmacology, particularly in the development of new drugs. Its structural characteristics make it a candidate for synthesizing various pharmacologically active derivatives. These derivatives can be tested for a range of activities, such as antileishmanial properties, which could lead to new treatments for diseases .

Biochemistry: Biological Activity Studies

In biochemistry, Thiochroman-3-ylamine is significant for studying the biological activities of S-containing heterocyclic compounds. Its relationship with chromones allows researchers to explore its potential in various biochemical applications, including as a scaffold for synthesizing compounds with desired biological activities .

作用机制

安全和危害

属性

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPRXLPAGOYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552518 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochroman-3-ylamine | |

CAS RN |

124499-23-6 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)